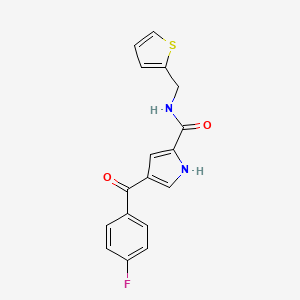

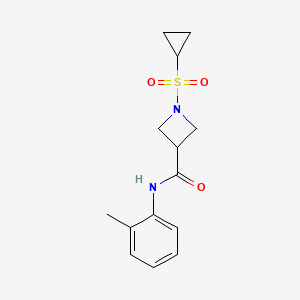

![molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9](/img/structure/B2390615.png)

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some imidazo[2,1-b]thiazole derivatives have been synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

The molecular structure of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis and Evaluation of Antimicrobial Agents

- Antimicrobial Activity of Thiazole Derivatives : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated potent antimicrobial effects, surpassing those of reference drugs. This indicates the potential of thiazole compounds, including those with imidazo[2,1-b]thiazolyl groups, in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Research

- FLT3 Inhibitors for Cancer Treatment : Research into 6-phenylimidazo[2,1-b]thiazole derivatives led to the discovery of compounds with potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. This suggests that similar compounds could be valuable in targeted cancer therapies (Lin et al., 2015).

Synthesis and Application in Organic Chemistry

- Chemoselective Thionation-Cyclization : A study reported an efficient route to synthesize thiazoles via chemoselective thionation-cyclization of enamides, mediated by Lawesson's reagent. This demonstrates the utility of thiazole compounds in organic synthesis and potential applications in creating biologically active molecules (Kumar et al., 2013).

作用機序

Target of Action

It is suggested that the compound exhibitsantidiabetic, anti-inflammatory, and antitumor activities . This suggests that it may interact with multiple targets involved in these biological processes.

Mode of Action

Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound interacts with its targets to modulate these biological processes

Biochemical Pathways

Considering its reported biological activities , it is likely that the compound influences pathways related to inflammation, glucose metabolism, and cell proliferation . The downstream effects of these pathway modulations would be context-dependent and could include altered immune responses, changes in blood glucose levels, and modifications to cell growth and division.

Result of Action

Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound induces changes at the molecular and cellular levels that contribute to these effects. This could include alterations to signaling pathways, changes in gene expression, or direct interactions with cellular proteins.

特性

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDHAIBCKPUMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

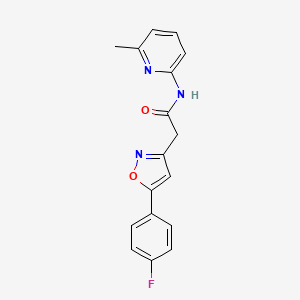

![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

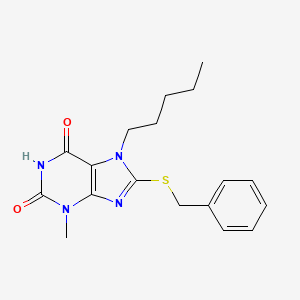

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

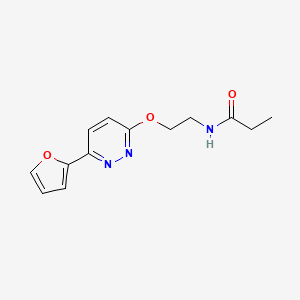

![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)